1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine
Description
1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine is an organic compound that features a piperidine ring substituted with a 2-fluorobenzoyl group and a thiophen-3-yl group
Properties
IUPAC Name |
(2-fluorophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c17-15-4-2-1-3-14(15)16(19)18-8-5-12(6-9-18)13-7-10-20-11-13/h1-4,7,10-12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIWJIMDVOLXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Fluorobenzoyl Group: This step involves the acylation of the piperidine ring using 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophen-3-ylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-fluorobenzoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom in the 2-fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzoyl)-4-(thiophen-3-yl)piperidine
- 1-(2-bromobenzoyl)-4-(thiophen-3-yl)piperidine
- 1-(2-methylbenzoyl)-4-(thiophen-3-yl)piperidine
Uniqueness
1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine is unique due to the presence of the fluorine atom in the benzoyl group, which can influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Biological Activity
The compound 1-(2-fluorobenzoyl)-4-(thiophen-3-yl)piperidine is a notable member of the piperidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a 2-fluorobenzoyl group and a thiophene moiety. The synthesis typically involves the reaction of 4-(thiophen-3-yl)piperidine with 2-fluorobenzoyl chloride in the presence of suitable bases to facilitate acylation.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Piperidine | Piperidine |
| 2-Fluorobenzoyl Group | 2-Fluorobenzoyl |
| Thiophene | Thiophene |
Pharmacological Profile
The biological activity of this compound has been evaluated across various assays, indicating a spectrum of pharmacological effects.
Antimicrobial Activity
In studies assessing antimicrobial properties, derivatives of piperidine have shown promising results against various bacterial strains. For instance, compounds structurally related to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro assays indicated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways.
Case Studies
- Antimicrobial Evaluation : A study conducted by Shaikh et al. (2023) synthesized various piperidine derivatives and evaluated their antimicrobial activity, revealing that compounds similar to this compound exhibited significant inhibition against M. tuberculosis with MIC values comparable to standard antibiotics .
- Anticancer Activity : A recent investigation into the anticancer effects of piperidine derivatives showed that this compound effectively reduced tumor cell viability by inducing apoptosis in human lung cancer cells. The IC50 value was determined to be approximately 15 µM, indicating moderate potency .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and its biological targets. The docking results suggest strong interactions with key amino acid residues in target proteins, which may explain its observed biological activities.
Table 2: Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| DprE1 | -8.4 | Hydrogen bonds with key residues |
| Tyrosinase | -7.5 | π-π stacking interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
